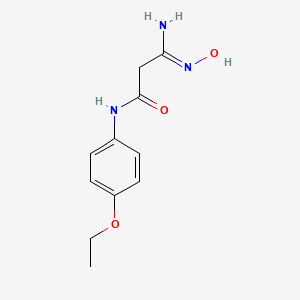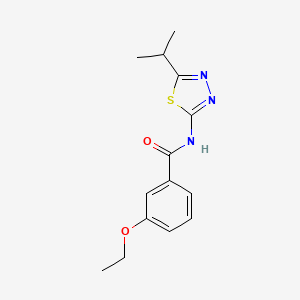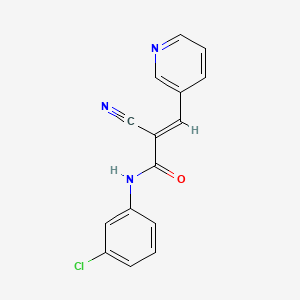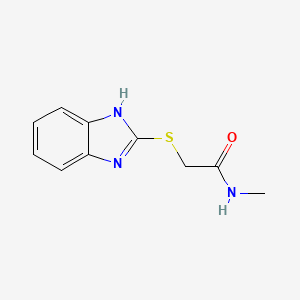![molecular formula C13H14N2OS B5738068 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTA is a thiazole derivative that has been synthesized and studied for its ability to inhibit the activity of histone deacetylases (HDACs). In
Mecanismo De Acción
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide inhibits HDAC activity by binding to the active site of the enzyme. HDACs remove acetyl groups from histones, which can lead to changes in chromatin structure and gene expression. By inhibiting HDAC activity, N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide increases histone acetylation, leading to changes in gene expression and potentially slowing or stopping cancer cell growth.
Biochemical and Physiological Effects:
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has also been shown to have a neuroprotective effect in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments, including its specificity for HDAC inhibition and its ability to induce changes in gene expression. However, N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide also has several limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. One area of interest is the development of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide derivatives with improved solubility and potency. In addition, further research is needed to determine the optimal dosing and delivery methods for N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide in cancer treatment and neurodegenerative diseases. Finally, N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide could also be studied for its potential to modulate the immune system and treat autoimmune diseases.
Métodos De Síntesis
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is synthesized by reacting 4-methylthiophenol with 4-methylacetophenone in the presence of sodium methoxide to form 5-methyl-4-(4-methylphenyl)-1,3-thiazole. The thiazole is then reacted with acetic anhydride to form N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide.
Aplicaciones Científicas De Investigación
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential therapeutic properties in cancer treatment. HDACs are enzymes that play a role in regulating gene expression, and their overexpression has been linked to cancer development. N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide inhibits HDAC activity, leading to changes in gene expression and potentially slowing or stopping cancer cell growth. In addition to cancer treatment, N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has also been studied for its potential to treat neurodegenerative diseases and inflammation.
Propiedades
IUPAC Name |
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)12-9(2)17-13(15-12)14-10(3)16/h4-7H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAERDAUJJTYIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)

![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)
![{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)


![(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)


![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)

